2,6-Difluoropyridine-4-carbonitrile
Overview
Description
2,6-Difluoropyridine-4-carbonitrile is a useful research compound. Its molecular formula is C6H2F2N2 and its molecular weight is 140.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectroscopic Analysis :
- 2,6-Difluoropyridine-4-carbonitrile derivatives have been synthesized and structurally analyzed, revealing unique properties in supramolecular structure and spectral characteristics. For example, the compound 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile demonstrates distinct NH⋯O and NH⋯N interactions in solution, depending on concentration. These interactions are significant for understanding the compound's behavior in different environments (Tranfić et al., 2011).
Structural and Energetic Properties :
- The structural and energetic properties of derivatives of this compound have been a focus of research. For instance, tetraazidopyridine-4-carbonitrile, obtained through nucleophilic substitution of fluorine atoms, has been studied for its enthalpy of formation and impact sensitivity, showcasing the compound's potential in energetic material applications (Chapyshev et al., 2017).
Optical and Fluorescence Properties :
- The optical properties, including UV–vis absorption and fluorescence spectroscopy, of various this compound derivatives have been extensively studied. These properties are crucial for applications in materials science and photophysics. For instance, the fluorescence spectra of certain derivatives recorded in different solvents reveal the effects of substituents on emission spectra, contributing to the development of photoluminescent materials (Jukić et al., 2010).
Photopolymerization Processes :
- This compound derivatives have been applied in monitoring photopolymerization processes. For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile sensors have shown high sensitivity in tracking the progress of photopolymerization, significantly improving the efficiency and control in polymer production (Ortyl et al., 2019).
X-Ray Crystallography and Mechanistic Investigation :
- X-ray crystallography has been used to determine the structures of this compound derivatives, aiding in the understanding of their chemical behavior and interaction with other compounds. For instance, the crystal structure and reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile have been investigated, providing insights into the compound's reactivity and potential applications in synthetic chemistry (Liu et al., 2013).
Safety and Hazards
2,6-Difluoropyridine-4-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling this chemical .
Future Directions
Fluorinated pyridines, including 2,6-Difluoropyridine-4-carbonitrile, have been steadily increasing in interest due to their potential applications in various fields . They are particularly interesting in the search for new agricultural products having improved physical, biological, and environmental properties . Furthermore, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Properties
IUPAC Name |
2,6-difluoropyridine-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSBZDSBLTTBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652163 | |
Record name | 2,6-Difluoropyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51991-35-6 | |
Record name | 2,6-Difluoropyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.